molecular formula C22H34O3Si B12636661 Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate

Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate

Cat. No.: B12636661
M. Wt: 374.6 g/mol
InChI Key: AZDQWSJJLCYHAY-UHFFFAOYSA-N
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Description

Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate typically involves multiple steps. One common route includes the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate involves the reactivity of the TBDMS protecting group. The TBDMS group can be selectively cleaved under mild acidic or basic conditions, revealing the hydroxyl group for further functionalization . This selective deprotection is crucial for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the acrylate moiety. This combination allows for versatile applications in organic synthesis and research .

Properties

Molecular Formula

C22H34O3Si

Molecular Weight

374.6 g/mol

IUPAC Name

methyl 2-[[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]methyl]prop-2-enoate

InChI

InChI=1S/C22H34O3Si/c1-16(20(23)24-6)15-22(5)13-9-10-17-14-18(11-12-19(17)22)25-26(7,8)21(2,3)4/h11-12,14H,1,9-10,13,15H2,2-8H3

InChI Key

AZDQWSJJLCYHAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C(=O)OC

Origin of Product

United States

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